molecular formula C21H18N2O3 B5003156 9-[3-(2-nitrophenoxy)propyl]-9H-carbazole

9-[3-(2-nitrophenoxy)propyl]-9H-carbazole

Cat. No. B5003156
M. Wt: 346.4 g/mol
InChI Key: BOBMAAATMDBMRJ-UHFFFAOYSA-N
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Description

“9-[3-(2-nitrophenoxy)propyl]-9H-carbazole” is a complex organic compound that contains a carbazole group and a nitrophenoxy group. The carbazole group consists of two benzene rings fused to a pyrrole ring. The nitrophenoxy group contains a phenol group with a nitro group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar structure of the carbazole group, with the nitrophenoxy group likely adding some degree of polarity .


Chemical Reactions Analysis

Carbazole compounds are known to undergo a variety of reactions, including electrophilic substitution, oxidation, and reduction . The nitrophenoxy group could potentially undergo reactions typical of nitro compounds and ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the carbazole and nitrophenoxy groups. For example, the compound is likely to have strong absorbance in the UV-Vis region due to the conjugated system in the carbazole group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some carbazole derivatives are used in organic electronics due to their semiconducting properties .

Future Directions

The future research directions for this compound could be numerous, depending on its properties and potential applications. Carbazole derivatives have been extensively studied for use in organic electronics, so this could be one potential area of interest .

properties

IUPAC Name

9-[3-(2-nitrophenoxy)propyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-23(25)20-12-5-6-13-21(20)26-15-7-14-22-18-10-3-1-8-16(18)17-9-2-4-11-19(17)22/h1-6,8-13H,7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBMAAATMDBMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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